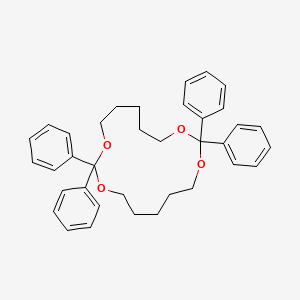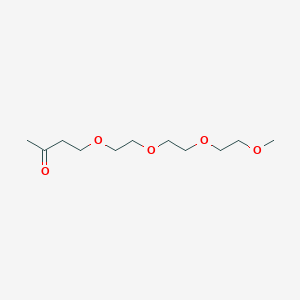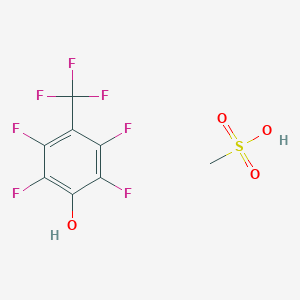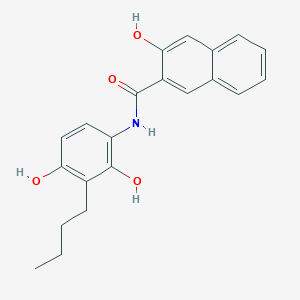
N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring both hydroxyl and carboxamide functional groups, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butyl-2,4-dihydroxybenzene and 3-hydroxynaphthalene-2-carboxylic acid.
Formation of Amide Bond: The key step in the synthesis is the formation of the amide bond between the carboxylic acid group of 3-hydroxynaphthalene-2-carboxylic acid and the amine group of 3-butyl-2,4-dihydroxybenzene. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production cost.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups in the compound can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-carboxamide: A simpler analog without the butyl and hydroxyl groups.
3-Butyl-2,4-dihydroxybenzamide: Lacks the naphthalene ring but retains the butyl and hydroxyl groups.
3-Hydroxy-2-naphthoic acid: Contains the naphthalene ring and hydroxyl group but lacks the amide linkage.
Uniqueness
N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the presence of both the naphthalene ring and the butyl-substituted dihydroxybenzene moiety. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Propriétés
Numéro CAS |
90578-53-3 |
|---|---|
Formule moléculaire |
C21H21NO4 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-(3-butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H21NO4/c1-2-3-8-15-18(23)10-9-17(20(15)25)22-21(26)16-11-13-6-4-5-7-14(13)12-19(16)24/h4-7,9-12,23-25H,2-3,8H2,1H3,(H,22,26) |
Clé InChI |
IESZIDYMWXWTEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=CC(=C1O)NC(=O)C2=CC3=CC=CC=C3C=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



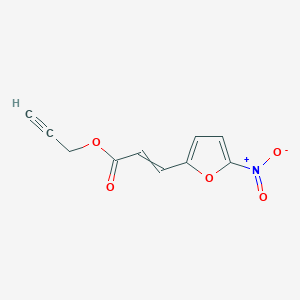
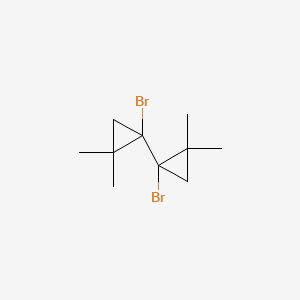


![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

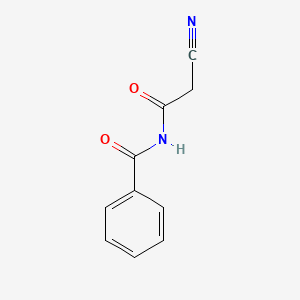
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
